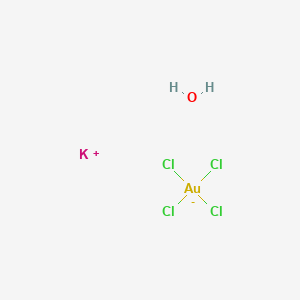

Potassium tetrachloroaurate(III) hydrate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Potassium tetrachloroaurate(III) hydrate is used as a raw material for the preparation of gold (III) dithiolate complexes . These complexes find application in luminescence studies, photosensitizers, and photocatalysts . Additionally, it is used for the gold electroplating process .

Synthesis Analysis

Potassium tetrachloroaurate(III) hydrate is used as primary and secondary intermediates . It is a key raw material for the synthesis of new gold (III) dithiolate complexes .Molecular Structure Analysis

The molecular formula of Potassium tetrachloroaurate(III) hydrate is AuCl4K . The InChI Key is IKHCGJWURGSQRT-UHFFFAOYSA-J . The SMILES representation is [K+].Cl [Au+3] (Cl) (Cl)Cl .Chemical Reactions Analysis

Potassium tetrachloroaurate(III) hydrate is used as a raw material for the preparation of gold (III) dithiolate complexes . These complexes find application in luminescence studies, photosensitizers, and photocatalysts .Physical And Chemical Properties Analysis

Potassium tetrachloroaurate(III) hydrate appears as a yellow to orange powder . It is soluble in water and ethanol . The elemental analysis shows that it contains Gold, Au: 50.33-52.12% .科研应用

Chemical Synthesis and Structural Studies

- Potassium tetrachloroaurate(III) hydrate is utilized in novel strategies for chemical synthesis. For instance, it aids in the selective double insertion of isocyanides, enabling the efficient construction of complex polycyclic skeletons. This reaction exhibits unique characteristics, such as unexpected oxygen migration at lower temperatures (Tian et al., 2016).

- It is also used in the synthesis and characterization of gold(III) complexes. The reaction of potassium tetrachloroaurate(III) with other compounds, such as 2-pyridinecarboxaldehyde, has been extensively studied, leading to the formation of various gold(III) complexes. These complexes have been analyzed through crystal and molecular structures using X-ray methods (Bertolasi et al., 2003).

Photographic and Imaging Applications

- In the field of imaging technology, potassium tetrachloroaurate(III) has been explored for its properties in gold latensification solutions. It has been shown to produce photographic speeds comparable to traditional formulations containing potassium thiocyanate, offering an alternative method in photographic processing (Trettin & Spencer, 2002).

Nanoparticle Synthesis and Analysis

- This compound plays a significant role in the synthesis of gold nanoparticles. Studies have demonstrated the sonochemical reduction of gold(III) tetrachloroaurate(III) in aqueous solutions, leading to the formation of colloidal gold particles. The size and rate of formation of these nanoparticles can be controlled through various parameters, such as solution temperature and ultrasound intensity (Okitsu et al., 2002).

Nanopore Technology and Molecular Detection

- Potassium tetrachloroaurate(III) hydrate has been integrated into biological nanopores for single molecule chemistry investigations. It binds to specific residues in nanopores, enabling the discrimination between different biothiols. This application demonstrates the potential of using this compound in advanced molecular detection technologies (Cao et al., 2019).

Safety And Hazards

未来方向

性质

IUPAC Name |

potassium;tetrachlorogold(1-);hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4ClH.K.H2O/h;4*1H;;1H2/q+3;;;;;+1;/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVPYGKVUIFYCE-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Au-](Cl)(Cl)Cl.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuCl4H2KO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium tetrachloroaurate(III) hydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![3-Methyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1434469.png)

![(1R,2R,4S)-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B1434471.png)

![Methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1434472.png)

![N-isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1434475.png)

![5-Methyl-3-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1434479.png)

![5-(Tert-butoxycarbonyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1434480.png)

![methyl 2-acetamido-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1434481.png)

![9-Methyl-1,2,3,4,7,8,9,10-octahydropyrazino[1,2-b]indazole](/img/structure/B1434485.png)

![Dispiro[3.1.3(6).1(4)]decan-2-ylmethanol](/img/structure/B1434487.png)

![5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride](/img/structure/B1434489.png)

![4-Oxo-4,5-Dihydro-thieno[3,2-c]pyridine-2-carboxylic acid methyl ester](/img/structure/B1434491.png)